3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-4-(methylsulfanyl)butylamine under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of a ket
Properties
Molecular Formula |
C14H20FNO2S |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)propanamide |
InChI |
InChI=1S/C14H20FNO2S/c1-19-9-8-12(17)10-16-14(18)7-6-11-4-2-3-5-13(11)15/h2-5,12,17H,6-10H2,1H3,(H,16,18) |
InChI Key |
CLRFAWQMSKEBRG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=CC=C1F)O |
Origin of Product |
United States |
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